molecular formula C9H18N4O B1664864 Amidinomycin CAS No. 3572-60-9

Amidinomycin

Cat. No. B1664864
CAS RN: 3572-60-9
M. Wt: 198.27 g/mol
InChI Key: YLJXZSWHZFXCDY-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amidinomycin is a natural antibiotic.

Scientific Research Applications

Enantioselective Synthesis

Amidinomycin has been the subject of research due to its antiviral antibiotic properties. The first asymmetric synthesis of amidinomycin, achieved with high enantiomeric purity, involved a key enzymatic discrimination step (Chěnevert et al., 1994).

Structure-Activity Relationship Studies

The antimicrobial effects of amidinomycin and its stereoisomers have been tested against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus. These studies highlight the importance of relative stereochemistry and functional groups in determining antibiotic activity (Sung et al., 1997).

Chemical Structure Analysis

Amidinomycin's chemical structure, especially its 24-membered ring, has been a point of interest. This structure, composed of alternating ester and amide bonds, was elucidated through studies involving hydrolysis and structural analysis (Vining & Taber, 1957).

Synthesis of Derivatives

Research has focused on synthesizing derivatives of amidinomycin and related compounds like salinomycin, aiming to enhance their biological activity and reduce toxicity. These derivatives have shown promise in antiproliferative and antibacterial activities against various cancer cell lines and bacterial strains (Antoszczak et al., 2014).

Molecular Mechanism Studies

Understanding the reaction mechanism of amidinomycin in the human body has been the focus of some studies. Quantum chemical methods have been employed to investigate the changes and energy shifts during the reaction of amidinomycin forming nitric oxide, providing insights into its biological activity (Xiaohong, 2005).

properties

CAS RN

3572-60-9

Product Name

Amidinomycin

Molecular Formula

C9H18N4O

Molecular Weight

198.27 g/mol

IUPAC Name

(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1

InChI Key

YLJXZSWHZFXCDY-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)NCCC(=N)N)N

SMILES

C1CC(CC1C(=O)NCCC(=N)N)N

Canonical SMILES

C1CC(CC1C(=O)NCCC(=N)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amidinomycin;  HU 1/68;  Myxoviromycin

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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